Creatinine monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

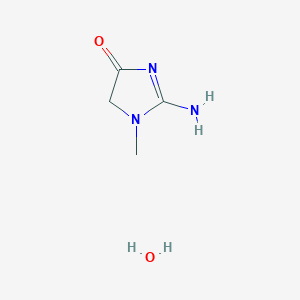

Structure

2D Structure

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-amino-3-methyl-4H-imidazol-5-one;hydrate |

InChI |

InChI=1S/C4H7N3O.H2O/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H2 |

InChI Key |

NDFCCFWNBAZVMD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)N=C1N.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Creatinine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) monohydrate (C₄H₉N₃O₂·H₂O) is a nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue.[1] Its crystalline monohydrate form is the most common and extensively studied dietary supplement for enhancing athletic performance and has potential therapeutic applications.[2][3] A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline creatinine (B1669602) monohydrate, including its crystal structure, solubility, thermal properties, and stability. Detailed experimental methodologies are provided to facilitate the replication of these characterizations.

Crystal Structure and Morphology

Creatine monohydrate crystallizes in the monoclinic system with the space group P2₁/c.[4][5] The crystal structure consists of creatine molecules existing as zwitterions, with the guanidinium (B1211019) group being protonated and the carboxyl group deprotonated. These zwitterions are held together by an extensive network of hydrogen bonds, and a single molecule of water is incorporated into the crystal lattice for each molecule of creatine.[5]

Table 1: Crystallographic Data for Creatinine Monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a | 12.50 Å | [4] |

| b | 5.01 Å | [4] |

| c | 12.16 Å | [4] |

| α | 90° | [4] |

| β | 109.0° | [4] |

| γ | 90° | [4] |

| Z | 4 | [6] |

Solubility

The solubility of this compound is a critical factor influencing its bioavailability and formulation. It is slightly soluble in water and practically insoluble in ethanol (B145695) and ether.[7] The aqueous solubility is highly dependent on temperature.

Table 2: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Reference |

| 4 | 6 | [3][8] |

| 20 | 13-14 | [3][7][8] |

| 50 | 34 | [3][8] |

| 60 | 45 | [8] |

The solubility of this compound can also be influenced by pH. Lowering the pH of the solution can increase its solubility.[8] For instance, creatine salts like creatine citrate (B86180) and creatine pyruvate (B1213749) exhibit higher aqueous solubility due to the acidic nature of the salt moiety which lowers the pH of the water.[8]

Thermal Properties

Thermal analysis provides insights into the stability and phase transitions of crystalline this compound upon heating.

Table 3: Thermal Analysis Data for this compound

| Thermal Event | Temperature Range (°C) | Description | Reference |

| Dehydration | 97 - 125 | Loss of one mole of water to form anhydrous creatine. | [6][9] |

| Intramolecular Cyclization | > 230 | Anhydrous creatine undergoes cyclization to form creatinine with the loss of another mole of water. | [6][9] |

| Decomposition | ~290 - 310 | Melting with decomposition of creatinine. | [6][7][9] |

Stability

Crystalline this compound is very stable in its solid powder form, showing no significant degradation to creatinine even at elevated temperatures over several years.[2] However, in aqueous solutions, its stability is significantly influenced by pH and temperature. The primary degradation pathway is a non-enzymatic intramolecular cyclization to form creatinine.[1][10] This conversion is accelerated at lower pH values and higher temperatures.[2][10]

Table 4: Degradation of Creatine to Creatinine in Aqueous Solution at 25°C after 3 Days

| pH | Degradation (%) | Reference |

| 6.5 - 7.5 | Relatively Stable | [2][6] |

| 5.5 | 4 | [2][6] |

| 4.5 | 12 | [2][6] |

| 3.5 | 21 | [2][6] |

Refrigeration can slow down the degradation process in aqueous solutions.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline phase and determine the lattice parameters of this compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to a fine, uniform particle size (typically 20-50 µm).[12] The powder is then packed into a sample holder, ensuring a flat and level surface.[13]

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with standard reference patterns from crystallographic databases (e.g., the Crystallography Open Database) to confirm the phase identity.[4] The unit cell parameters can be refined using appropriate software.

Caption: General experimental workflow for physicochemical characterization.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of crystalline this compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

-

Equilibration: The container is placed in a constant temperature water bath or incubator and agitated (e.g., using a shaker) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved solids.

-

Quantification: The concentration of creatinine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 5-10 mg) is placed in an aluminum or platinum TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere of an inert gas, such as nitrogen, flowing at a rate of 20-50 mL/min.

-

Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature and the percentage of mass loss corresponding to the dehydration step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration, intramolecular cyclization, and decomposition of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Thermal Program: The sample and reference pans are heated from ambient temperature to above the decomposition temperature (e.g., 320°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify the endothermic and exothermic peaks corresponding to phase transitions and decomposition. The onset and peak temperatures of these events are determined.

Signaling Pathways and Logical Relationships

The primary degradation pathway of creatine in aqueous solution is its conversion to creatinine. This is a non-enzymatic intramolecular cyclization reaction.

Caption: Degradation pathway of creatine to creatinine in aqueous solution.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of crystalline this compound. The data presented in the structured tables offer a convenient reference for researchers and formulation scientists. The outlined experimental protocols provide a basis for the consistent and reliable characterization of this important compound. A thorough understanding of these properties is critical for ensuring the quality, stability, and efficacy of products containing this compound.

References

- 1. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Creatine Monohydrate | C4H11N3O3 | CID 80116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Creatine monohydrate | 6020-87-7 [chemicalbook.com]

- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcgill.ca [mcgill.ca]

An In-depth Technical Guide on the Molecular Structure and Water of Hydration of Creatinine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine (B1669602) monohydrate, the hydrated form of a metabolite of creatine (B1669601) phosphate, is a compound of significant interest in clinical diagnostics and pharmaceutical sciences. Its crystalline structure, stabilized by an intricate network of hydrogen bonds involving a single water molecule, plays a crucial role in its solid-state properties, including stability and dissolution characteristics. This technical guide provides a comprehensive overview of the molecular structure of creatinine monohydrate, with a particular focus on the pivotal role of the water of hydration. It synthesizes crystallographic data and outlines detailed experimental protocols for its characterization.

Molecular Structure and Crystallography

This compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystal structure has been extensively studied using single-crystal X-ray diffraction and neutron diffraction, the latter providing precise locations of hydrogen atoms.[1] Within the crystal lattice, the creatinine molecule exists as a zwitterion, with a protonated guanidinium (B1211019) group and a deprotonated carboxylate group. This zwitterionic nature is a key feature of its solid-state structure.

Crystallographic Data

The unit cell parameters and other crystallographic data for this compound are summarized in the table below. These values represent a consensus from multiple diffraction studies.

| Parameter | Value (from X-ray Diffraction) | Value (from Neutron Diffraction at 123 K) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 12.510(6) | 12.489(7) |

| b (Å) | 5.048(1) | 4.987(1) |

| c (Å) | 12.191(1) | 12.075(6) |

| β (°) | 108.9(3) | 108.86(3) |

| Volume (ų) | 729.9 | 713.8 |

| Z | 4 | 4 |

Intramolecular Geometry

The precise bond lengths and angles within the creatinine molecule have been determined through crystallographic studies. The planarity of the guanidinium group and the geometry of the five-membered ring are notable features.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C1 | 1.34 | N1-C1-N2 | 120.5 |

| N2-C1 | 1.33 | N1-C1-N3 | 119.5 |

| N3-C1 | 1.31 | N2-C1-N3 | 120.0 |

| N3-C2 | 1.46 | C1-N3-C2 | 124.5 |

| C2-C3 | 1.52 | N3-C2-C3 | 103.8 |

| C3-N4 | 1.47 | C2-C3-N4 | 102.5 |

| N4-C4 | 1.29 | C3-N4-C4 | 111.2 |

| C4-N1 | 1.47 | N4-C4-N1 | 108.0 |

| C3-C5 | 1.53 | C4-N1-C1 | 125.0 |

| C5-O1 | 1.25 | C2-C3-C5 | 113.5 |

| C5-O2 | 1.26 | N4-C3-C5 | 112.0 |

| O1-C5-O2 | 126.0 | ||

| O1-C5-C3 | 117.0 | ||

| O2-C5-C3 | 117.0 |

The Role of the Water of Hydration

The single water molecule in the crystal structure of this compound is not merely a space-filler but an integral component that stabilizes the entire lattice through an extensive network of hydrogen bonds. This water of hydration acts as both a hydrogen bond donor and acceptor, linking adjacent creatinine molecules.

Hydrogen Bonding Network

The neutron diffraction studies have been instrumental in elucidating the precise geometry of the hydrogen bonds. The water molecule is tetrahedrally coordinated, participating in four hydrogen bonds. It donates two hydrogen bonds to the carboxylate oxygen atoms of two different creatinine molecules and accepts two hydrogen bonds from the N-H groups of the guanidinium moieties of two other creatinine molecules.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(W) | H(W1) | O(1) | 0.96 | 1.85 | 2.81 | 175 |

| O(W) | H(W2) | O(2) | 0.96 | 1.90 | 2.86 | 170 |

| N(1) | H(N1) | O(W) | 1.03 | 1.83 | 2.86 | 174 |

| N(2) | H(N2) | O(W) | 1.03 | 1.88 | 2.91 | 176 |

Note: The specific atom numbering may vary between different crystallographic reports. The table represents the general connectivity and typical distances and angles.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. Detailed experimental protocols for these methods are provided below.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the three-dimensional atomic arrangement.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution at room temperature.

-

Crystal Mounting: A well-formed, clear crystal with dimensions of approximately 0.2 x 0.2 x 0.3 mm is selected and mounted on a goniometer head using a suitable adhesive or cryoloop.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecules and the presence of hydrogen bonding.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water vapor interference. A background spectrum of the clean ATR crystal is collected.

-

Data Acquisition: The sample spectrum is then recorded, typically in the mid-infrared range (4000-400 cm⁻¹). A sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. The broad O-H stretching band in the 3600-3200 cm⁻¹ region is indicative of the water of hydration and hydrogen bonding. The N-H stretching, C=O stretching, and other vibrational modes of the creatinine molecule are also analyzed.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an aluminum or ceramic TGA/DSC pan.

-

Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow. The experiment is run under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C). The TGA records the change in mass, while the DSC measures the heat flow to or from the sample relative to a reference.

-

Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of the water of hydration. The temperature range of this dehydration can be determined. The DSC curve will show an endothermic peak associated with the energy required for dehydration. The enthalpy of dehydration can be calculated from the peak area.

Conclusion

The molecular structure of this compound is a well-defined system where a single water molecule plays a critical role in stabilizing the crystal lattice through a robust network of hydrogen bonds. The zwitterionic nature of the creatinine molecule is a key feature of its solid-state form. The experimental techniques of single-crystal X-ray and neutron diffraction, FTIR spectroscopy, and thermal analysis provide a comprehensive toolkit for the detailed characterization of this important compound, offering valuable insights for researchers in the fields of crystallography, materials science, and pharmaceutical development.

References

The Endogenous Synthesis of Creatinine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous synthesis pathway of creatinine (B1669602) in mammals. It details the biochemical reactions, enzymatic players, and regulatory mechanisms that govern the production of creatine (B1669601) and its subsequent conversion to the metabolic byproduct, creatinine. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key processes to support research and development in related fields.

The Core Synthesis Pathway: From Amino Acids to Creatine

The endogenous synthesis of creatine is a two-step enzymatic process that primarily occurs in the kidneys and liver, utilizing three key amino acids: arginine, glycine, and methionine (in the form of S-adenosylmethionine).[1][2]

Step 1: Formation of Guanidinoacetate (GAA)

The first committed step in creatine biosynthesis takes place predominantly in the kidneys.[1] The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine.[1][2] This reaction yields L-ornithine and guanidinoacetate (GAA).[1] AGAT is considered a critical control point in the regulation of creatine synthesis.[1]

Step 2: Methylation of Guanidinoacetate to form Creatine

Following its synthesis in the kidneys, GAA is transported via the bloodstream to the liver, which exhibits high activity of the enzyme guanidinoacetate N-methyltransferase (GAMT).[1][2] GAMT catalyzes the methylation of GAA, utilizing S-adenosylmethionine (SAM) as the methyl group donor, to form creatine and S-adenosylhomocysteine (SAH).[1] While the pancreas also contains both AGAT and GAMT and can synthesize creatine, the kidney-liver axis is the primary route for endogenous creatine production in most mammals.[2]

From Creatine to Creatinine: A Spontaneous Conversion

Once synthesized, creatine is released into the circulation and taken up by tissues with high energy demands, most notably skeletal muscle and the brain.[3][4] Within these tissues, creatine is phosphorylated by creatine kinase to form phosphocreatine (B42189), a high-energy phosphate (B84403) storage molecule crucial for the rapid regeneration of ATP.[3][4]

Creatine and phosphocreatine undergo a continuous, non-enzymatic cyclization to form the waste product creatinine.[1][5] This conversion is a spontaneous process that occurs at a relatively constant rate, estimated to be around 1.7% of the total creatine pool per day.[5] Creatinine is then released from the tissues into the bloodstream, filtered by the kidneys, and excreted in the urine.[6] The term "creatinine monohydrate" is not directly relevant to the endogenous synthesis pathway; it refers to the crystalline form of creatine, often used in dietary supplements, which contains one molecule of water per molecule of creatine.[4]

Quantitative Data on Creatine Synthesis and Turnover

The following tables summarize key quantitative data related to the creatine synthesis pathway in mammals. These values can vary based on species, age, sex, and muscle mass.

| Parameter | Human (70 kg male) | Rat | Reference(s) |

| Daily Creatinine Excretion | ~2 g/day (14.6 mmol/day) | ~55 µmol/24h per 250g body weight | [1][5][7] |

| Total Body Creatine Pool | ~120-140 g | Not specified | [8] |

| Daily Creatine Synthesis | ~1 g/day | Not specified | [4] |

| Plasma Creatine Concentration | 2-12 mg/L | ~70 µM | [9] |

| Plasma Guanidinoacetate (GAA) Concentration | Not specified | Lowered by 70% with creatine supplementation | [1] |

| Enzyme | Tissue | Species | Activity/Kinetics | Reference(s) |

| AGAT (L-arginine:glycine amidinotransferase) | Kidney | Rat | High activity; activity reduced by 86% with creatine supplementation | [1] |

| Pancreas | Rat | Significant activity | [2] | |

| Liver | Rat | Low to undetectable activity | [1] | |

| GAMT (Guanidinoacetate N-methyltransferase) | Liver | Rat | High activity; half-maximal GAA concentration of 13.3 µM and maximal rate of 2.1 nmol·h⁻¹·mg dry wt⁻¹ in isolated hepatocytes | [1] |

| Pancreas | Rat | Lower activity compared to AGAT | [2] |

Visualizing the Pathway and Experimental Workflows

Visual representations are crucial for understanding complex biochemical processes and experimental designs. The following diagrams were generated using the DOT language to illustrate the endogenous creatinine synthesis pathway and a typical experimental workflow for its analysis.

Caption: Endogenous synthesis pathway of creatinine in mammals.

Caption: Experimental workflow for creatine/creatinine quantification.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the endogenous creatinine synthesis pathway.

Quantification of Creatine and Creatinine in Biological Samples using HPLC-UV

Objective: To determine the concentration of creatine and creatinine in biological samples such as plasma, urine, or tissue homogenates.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

-

Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), pH adjusted.[10]

-

Creatine and creatinine analytical standards.

-

Reagents for sample preparation (e.g., perchloric acid for deproteinization).

-

Syringe filters (0.22 µm).

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of creatine and creatinine standards in the mobile phase or deionized water.

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

-

Sample Preparation (Tissue):

-

Accurately weigh a frozen tissue sample.

-

Homogenize the tissue in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant with a potassium hydroxide (B78521) solution.

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[10]

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a fixed volume of the prepared standards and samples onto the column.

-

Run the analysis using an isocratic or gradient elution method to separate creatine and creatinine.

-

Monitor the absorbance at a specific wavelength (e.g., 210-234 nm) using the UV detector.[10]

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to creatine and creatinine based on their retention times compared to the standards.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas on the calibration curve.

-

In Vitro Assay of AGAT and GAMT Activity

Objective: To measure the enzymatic activity of AGAT and GAMT in tissue homogenates.

AGAT Activity Assay:

Principle: The activity of AGAT is determined by measuring the rate of GAA formation from arginine and glycine.

Materials:

-

Tissue homogenate (e.g., from kidney).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Substrates: L-arginine and L-glycine.

-

Stopping solution (e.g., perchloric acid).

-

Reagents and system for GAA quantification (e.g., HPLC or a colorimetric method).

Protocol:

-

Tissue Homogenate Preparation:

-

Homogenize the tissue in an appropriate buffer.

-

Centrifuge to obtain a clear supernatant containing the enzyme.

-

Determine the protein concentration of the supernatant.

-

-

Enzymatic Reaction:

-

Pre-incubate the tissue homogenate in the assay buffer at 37°C.

-

Initiate the reaction by adding the substrates (L-arginine and L-glycine).

-

Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., perchloric acid).

-

-

Quantification of GAA:

-

Process the reaction mixture to remove precipitated proteins.

-

Quantify the amount of GAA produced using a suitable analytical method like HPLC.

-

-

Calculation of Activity:

-

Calculate the enzyme activity as the amount of GAA produced per unit time per milligram of protein.

-

GAMT Activity Assay:

Principle: GAMT activity is measured by the rate of creatine formation from GAA and SAM.

Materials:

-

Tissue homogenate (e.g., from liver).

-

Assay buffer.

-

Substrates: Guanidinoacetate (GAA) and S-adenosylmethionine (SAM).

-

Stopping solution.

-

Reagents and system for creatine quantification (e.g., HPLC).

Protocol:

-

Tissue Homogenate Preparation:

-

Prepare the tissue homogenate as described for the AGAT assay.

-

-

Enzymatic Reaction:

-

Pre-incubate the homogenate in the assay buffer at 37°C.

-

Start the reaction by adding GAA and SAM.

-

Incubate for a defined time at 37°C.

-

Terminate the reaction with a stopping solution.

-

-

Quantification of Creatine:

-

Process the sample and quantify the creatine produced using HPLC.

-

-

Calculation of Activity:

-

Express the GAMT activity as the amount of creatine formed per unit time per milligram of protein.

-

Stable Isotope Tracer Studies for In Vivo Creatine Synthesis

Objective: To measure the in vivo rate of creatine synthesis using stable isotope-labeled precursors.

Principle: A stable isotope-labeled amino acid precursor (e.g., [¹⁵N₂]-glycine) is administered, and the rate of its incorporation into the creatine pool is measured over time using mass spectrometry.

Materials:

-

Stable isotope-labeled precursor (e.g., [¹⁵N₂]-glycine).

-

Mass spectrometer (e.g., GC-MS or LC-MS/MS).

-

Materials for sample collection (e.g., blood, urine) and processing.

Protocol:

-

Tracer Administration:

-

Administer a known amount of the stable isotope tracer to the subject (e.g., via intravenous infusion or oral ingestion).

-

-

Sample Collection:

-

Collect biological samples (e.g., blood, urine, or muscle biopsies) at various time points after tracer administration.

-

-

Sample Processing and Analysis:

-

Isolate creatine and its precursors from the collected samples.

-

Derivatize the analytes if necessary for mass spectrometry analysis.

-

Analyze the samples using a mass spectrometer to determine the isotopic enrichment of creatine.

-

-

Kinetic Modeling:

-

Use the isotopic enrichment data to calculate the fractional synthesis rate (FSR) of creatine.

-

The FSR represents the fraction of the creatine pool that is newly synthesized per unit of time.

-

This technical guide provides a foundational understanding of the endogenous synthesis of creatinine in mammals, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, physiology, and drug development.

References

- 1. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. bubsnaturals.com [bubsnaturals.com]

- 4. bubsnaturals.com [bubsnaturals.com]

- 5. researchgate.net [researchgate.net]

- 6. Creatinine - Wikipedia [en.wikipedia.org]

- 7. The metabolic burden of creatine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gpnotebook.com [gpnotebook.com]

- 10. youtube.com [youtube.com]

role of creatinine monohydrate in cellular bioenergetics

An In-depth Technical Guide on the Role of Creatine (B1669601) Monohydrate in Cellular Bioenergetics

Executive Summary

Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding health and disease. In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the maintenance of adenosine (B11128) triphosphate (ATP) homeostasis is critical. This guide focuses on the pivotal role of the creatine/phosphocreatine (B42189) system, fueled by creatine monohydrate supplementation, in cellular energy buffering and transport. It is crucial to distinguish creatine from its metabolic byproduct, creatinine (B1669602). Creatine is an active molecule central to energy metabolism, while creatinine is an inactive waste product used clinically as a biomarker for renal function.[1][2] This document details the core mechanisms of the creatine kinase system, presents quantitative data on its components, provides detailed experimental protocols for its study, and illustrates key pathways through logical diagrams.

Introduction: Creatine vs. Creatinine

A common point of confusion is the distinction between creatine and creatinine.

-

Creatine ((H₂N)(HN)CN(CH₃)CH₂CO₂H) is a naturally occurring organic compound that facilitates the recycling of ATP, the primary energy currency of the cell, particularly in muscle and brain tissue.[3] It is synthesized endogenously from amino acids and can be obtained from dietary sources like red meat and fish or through supplementation.[4] Creatine monohydrate is a stable, well-researched form of creatine used in dietary supplements.[5]

-

Creatinine is the metabolic breakdown product of creatine and phosphocreatine.[1] It is formed via a non-enzymatic, irreversible reaction and is excreted from the body by the kidneys.[2][6] Its clearance rate is a key indicator of renal health. Unlike creatine, creatinine does not play a direct, active role in cellular energy metabolism.

This guide will focus exclusively on the bioenergetic functions of creatine .

The Core Mechanism: The Phosphocreatine (PCr) Shuttle

The primary role of creatine in cellular bioenergetics is mediated by the phosphocreatine (PCr) shuttle, a system that acts as both a temporal and spatial energy buffer.[7] This system, orchestrated by the enzyme creatine kinase (CK), ensures that ATP is rapidly regenerated at sites of high consumption, thus maintaining cellular energy homeostasis.[8] The central reaction is the reversible phosphorylation of creatine:

PCr + ADP ⇔ ATP + Cr (catalyzed by Creatine Kinase) [9]

This shuttle involves distinct, spatially segregated isoforms of creatine kinase that link sites of ATP production (mitochondria) to sites of ATP consumption (cytosol).[7][10]

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine (B156593) nucleotide translocase (ANT).[7] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr. The resulting ADP is immediately re-phosphorylated by the mitochondria, tightly coupling energy production to demand.[7][11]

-

Cytosolic Creatine Kinase (CK): Isoforms of CK in the cytosol are localized near key ATP-dependent processes, such as the actomyosin (B1167339) ATPase in muscle fibers and ion pumps like the Na+/K+-ATPase.[10][12] At these locations, CK uses the large reservoir of PCr to locally and rapidly regenerate ATP from ADP, ensuring a constant energy supply for cellular work.[10]

Figure 1: The Phosphocreatine (PCr) Shuttle.

Quantitative Data on the Creatine Kinase System

The efficacy of the PCr shuttle is dependent on the concentrations of its core components and the kinetics of the creatine kinase enzyme. Supplementation with creatine monohydrate has been shown to significantly increase intramuscular stores of both free creatine and phosphocreatine.[13]

| Parameter | Typical Concentration (mmol/kg dry muscle mass) | Concentration Post-Supplementation | Citation(s) |

| Phosphocreatine (PCr) | 80 - 85 | ↑ by 10-40% | [13][14] |

| Free Creatine (Cr) | ~40 | ↑ | [14] |

| Total Creatine (PCr + Cr) | 120 - 125 | ↑ up to 160 | [3][14] |

| ATP | 20 - 25 (or 5-8 mM) | Stable | [12][15] |

| Table 1: Typical concentrations of creatine and related metabolites in human skeletal muscle. |

| Kinetic Parameter | Value Range | Conditions | Citation(s) |

| Km (ADP) | 20 - 100 µM | Varies by isoform and pH | [7] |

| Km (PCr) | 2 - 5 mM | Varies by isoform and pH | [7] |

| Vmax | Highly variable by tissue type | Dependent on CK concentration | [7] |

| Table 2: Representative kinetic parameters for Creatine Kinase (CK). |

Detailed Experimental Protocols

The study of the creatine kinase system requires precise and validated methodologies. Below are protocols for key experiments.

Protocol: Quantification of Creatine and Creatinine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous quantification of creatine and creatinine in biological samples.[16][17]

A. Principle This method utilizes reversed-phase chromatography to separate creatine and creatinine from other cellular components based on their polarity. Detection is typically achieved via UV absorbance at approximately 210 nm.[18]

B. Sample Preparation (Tissue)

-

Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.

-

Weigh the frozen tissue and homogenize in 4 volumes of a suitable buffer (e.g., phosphate-buffered saline).

-

To precipitate proteins, add an equal volume of cold acetonitrile (B52724) to the homogenate.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

C. Chromatographic Conditions

-

Column: Porous Graphitic Carbon (e.g., Thermo Scientific Hypercarb) or a suitable C18 column.[17]

-

Mobile Phase: Isocratic elution with 97:3 (v/v) H₂O/Acetonitrile containing 0.05% Trifluoroacetic Acid (TFA).[17]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm.[18]

-

Run Time: Approximately 5-7 minutes.[17]

D. Quantification

-

Prepare a series of calibration standards of creatine and creatinine of known concentrations in the mobile phase.

-

Generate a standard curve by plotting the peak area against the concentration for each analyte.

-

Determine the concentration in the samples by interpolating their peak areas from the standard curve.

Figure 2: Experimental workflow for HPLC analysis.

Protocol: Measurement of Creatine Kinase (CK) Activity

CK activity is commonly measured using a spectrophotometric, enzyme-coupled assay.[19]

A. Principle The activity of CK is determined by measuring the rate of ATP production from PCr and ADP. The newly formed ATP is used in a series of coupled reactions catalyzed by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH), which ultimately results in the reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to CK activity and is measured by the increase in absorbance at 340 nm.[20][21]

B. Reagent Preparation

-

Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).

-

Reaction Mix: For each reaction, prepare a mix containing:

C. Procedure

-

Prepare cell or tissue lysates by homogenizing in a suitable lysis buffer and centrifuging to remove debris.

-

Pipette the reaction mix into the wells of a 96-well plate or a cuvette.

-

Add a small volume of the sample (lysate) to initiate the reaction.

-

Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for a period of 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔOD/min).

D. Calculation of Activity CK Activity (U/mL) = (ΔOD/min) / (ε * l) * (Total Reaction Volume / Sample Volume) * Dilution Factor

-

ε: Molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹)

-

l: Path length of the cuvette/well (cm)

The Metabolic Fate of Creatine

While central to bioenergetics, creatine and phosphocreatine are not infinitely recycled. They undergo a slow, non-enzymatic cyclization to form the inactive byproduct, creatinine.[14] This process occurs at a relatively constant rate, with about 1-2% of the total creatine pool being converted to creatinine daily.[6] The creatinine then diffuses into the bloodstream and is filtered by the kidneys for excretion in the urine.

Figure 3: Metabolic relationship of Creatine to Creatinine.

Conclusion

The creatine/phosphocreatine system, supported by creatine monohydrate, is a cornerstone of cellular bioenergetics in tissues with dynamic energy requirements. Through the phosphocreatine shuttle, it provides a critical mechanism for the rapid regeneration and transport of ATP, maintaining energy homeostasis and supporting cellular function. Creatine supplementation has been shown to enhance this system by increasing the intramuscular pool of phosphocreatine, with potential therapeutic benefits for a range of conditions associated with impaired energy metabolism and mitochondrial dysfunction.[4][8] It is imperative for researchers and clinicians to recognize that creatinine is merely the inactive end-product of this vital pathway, serving as a biomarker rather than a bioenergetic substrate. A thorough understanding of these distinct roles is essential for advancing research and development in metabolic and neurodegenerative diseases.

References

- 1. metabolon.com [metabolon.com]

- 2. Phosphocreatine [www1.udel.edu]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. muscleblaze.com [muscleblaze.com]

- 6. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bubsnaturals.com [bubsnaturals.com]

- 10. Creatine kinase - Wikipedia [en.wikipedia.org]

- 11. annualreviews.org [annualreviews.org]

- 12. researchgate.net [researchgate.net]

- 13. jinfiniti.com [jinfiniti.com]

- 14. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review [mdpi.com]

- 15. Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. lcms.cz [lcms.cz]

- 18. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 19. 3hbiomedical.com [3hbiomedical.com]

- 20. raybiotech.com [raybiotech.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

A Historical Perspective on the Discovery of Creatinine Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine (B1669602) monohydrate, the hydrated crystalline form of creatinine, is a pivotal molecule in clinical chemistry, serving as a key indicator of renal function. Its discovery and characterization were not singular events but rather a culmination of meticulous research spanning several decades in the 19th and early 20th centuries. This technical guide provides a historical perspective on the key milestones, experimental methodologies, and scientific reasoning that led to our understanding of this important biological compound.

The Dawn of Discovery: From Muscle Extract to a Novel Substance

The story of creatinine begins with the discovery of its precursor, creatine (B1669601). In 1832, the French chemist Michel Eugène Chevreul, renowned for his work on animal fats, reported the isolation of a new crystalline substance from a "basified water-extract of skeletal muscle"[1]. He named this compound "creatine," derived from the Greek word "kreas" for meat[1]. While Chevreul's primary focus was on fats, his meticulous experimental approach laid the groundwork for future investigations into the chemical constituents of muscle tissue.

Fifteen years later, in 1847, the prominent German chemist Justus von Liebig published his extensive analyses of meat extract in the scientific journal Annalen der Chemie und Pharmacie. Liebig's work not only confirmed the presence of creatine in meat but also provided a more detailed chemical characterization, identifying it as methylguanidino-acetic acid[2]. His research established a method for preparing a meat extract that was rich in creatine, which he commercialized as "Liebig's Extract of Meat"[3][4].

The Emergence of Creatinine: A Spontaneous Transformation

The year 1847 also marked the discovery of creatinine itself. Working independently, German scientists Wilhelm Heinrich Heintz and Max von Pettenkofer identified a new substance in urine[2]. They observed that this compound was related to creatine and named it "creatinine." Their findings suggested that creatinine was a breakdown product of creatine within the body.

The chemical relationship between creatine and creatinine was further elucidated by the observation that creatine could be converted to creatinine by heating it in the presence of a strong acid, a process involving intramolecular cyclization and the loss of a water molecule. This conversion was found to be reversible, establishing an equilibrium between the two compounds[1].

Early Methodologies for Isolation and Quantification

The initial isolation and subsequent quantification of creatinine were challenging endeavors for 19th-century chemists. The lack of sophisticated analytical instrumentation necessitated the development of ingenious, albeit often cumbersome, experimental protocols.

Experimental Protocol: Neubauer's Gravimetric Method (circa 1861)

One of the earliest quantitative methods for determining creatinine in urine was developed by Neubauer. This gravimetric method relied on the precipitation of creatinine as a complex with zinc chloride.

Methodology:

-

Precipitation: An alcoholic solution of zinc chloride was added to a creatinine-containing solution (e.g., urine).

-

Complex Formation: This resulted in the formation of a crystalline precipitate, a complex of two molecules of creatinine and one molecule of zinc chloride.

-

Isolation and Weighing: The precipitate was carefully collected, dried, and weighed.

-

Calculation: The amount of creatinine in the original sample was calculated by multiplying the weight of the precipitate by a factor of 0.642 (based on the stoichiometry of the complex)[5].

This method, while groundbreaking for its time, was laborious and required relatively large amounts of sample.

Experimental Protocol: The Jaffe Reaction and Folin's Colorimetric Method (1886 and 1904)

A significant breakthrough in creatinine quantification came in 1886 when Max Jaffe discovered that creatinine reacts with picric acid in an alkaline solution to produce a distinct orange-red color[6]. This reaction, which became known as the Jaffe reaction, laid the foundation for a more sensitive and convenient colorimetric assay.

In 1904, the American biochemist Otto Folin adapted the Jaffe reaction for the quantitative determination of creatinine in urine and blood[5][7]. Folin's method, and its subsequent modifications, became the standard for creatinine measurement for many decades.

Methodology (Folin's Adaptation):

-

Sample Preparation: A known volume of urine or a protein-free blood filtrate was taken.

-

Reagent Addition: A saturated solution of picric acid and a solution of sodium hydroxide (B78521) were added to the sample.

-

Color Development: The mixture was allowed to stand for a specific period for the orange-red color to develop fully.

-

Colorimetric Measurement: The intensity of the color was then compared to that of a standard solution of known creatinine concentration using a colorimeter. The concentration in the sample was determined by the principle of Beer's Law, where the absorbance of the solution is directly proportional to the concentration of the colored compound.

The Advent of Creatinine Monohydrate

While the existence of creatinine was established in 1847, the specific characterization of its monohydrate crystalline form evolved over time. Early preparations of creatinine from urine or through the acid-catalyzed conversion of creatine would have likely yielded the monohydrate form upon crystallization from aqueous solutions. The presence of a water molecule in the crystal lattice is a common phenomenon for many organic compounds crystallized from water.

The definitive structural elucidation of this compound, however, had to await the development of X-ray crystallography in the 20th century. This technique allowed for the precise determination of the arrangement of atoms within the crystal, confirming the presence of one molecule of water for every molecule of creatinine.

Quantitative Data from Historical Experiments

Obtaining precise quantitative data from the original 19th-century publications is challenging due to differences in reporting standards and the limitations of the analytical techniques of the era. However, the following table summarizes the key quantitative aspects that were central to the early understanding of creatinine.

| Parameter | Historical Method/Observation | Approximate Value/Result | Key Researchers | Year |

| Creatinine in Precipitate | Gravimetric analysis of the creatinine-zinc chloride complex | 0.642 g of creatinine per 1 g of precipitate | Neubauer | c. 1861 |

| Creatinine Concentration | Colorimetric comparison with a standard solution | Dependent on sample (urine, blood) | Folin (adapting Jaffe) | 1904 |

Logical Relationships in the Discovery Pathway

The following diagram illustrates the logical progression of discoveries that led to the understanding of this compound.

Caption: Logical flow of the discovery of creatinine and its analysis.

Experimental Workflow: Folin's Colorimetric Method

The workflow for the quantitative analysis of creatinine using Folin's adaptation of the Jaffe reaction can be visualized as follows:

Caption: Workflow of Folin's colorimetric method for creatinine.

Conclusion

The discovery of this compound is a testament to the incremental nature of scientific progress. From the initial isolation of its precursor from a complex biological matrix to the development of robust quantitative assays, the journey to understanding this molecule involved the contributions of numerous pioneering chemists and biochemists. Their work not only laid the foundation for modern clinical diagnostics but also exemplified the power of meticulous observation and experimental ingenuity in an era before the advent of modern analytical technology. The historical perspective provides valuable context for today's researchers and scientists in the ongoing exploration of the roles of creatine and creatinine in health and disease.

References

- 1. Michel Eugène Chevreul - Wikiwand [wikiwand.com]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. biolabo.fr [biolabo.fr]

- 4. Appropriate Reference Parameters for the Evaluation of Elemental Analysis Data from Biomedical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oxfordreference.com [oxfordreference.com]

- 6. [PDF] Modified Folin methods for the measurement of urinary creatine and creatinine. | Semantic Scholar [semanticscholar.org]

- 7. History of creatinine clearance: tribute to a forerunner - PMC [pmc.ncbi.nlm.nih.gov]

creatinine monohydrate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of creatinine (B1669602) monohydrate, a pivotal molecule in cellular energy metabolism. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biochemical pathways.

Chemical Identifiers and Physicochemical Properties

Creatinine monohydrate is a nitrogenous organic acid that plays a critical role in energy provision in muscle and nerve tissues.[1] Its chemical identity and properties are summarized below.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are essential for accurate documentation and database searches.

| Identifier Type | Value |

| CAS Number | 6020-87-7 |

| IUPAC Name | 2-(Carbamimidoyl(methyl)amino)acetic acid;hydrate |

| InChI | InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2 |

| InChIKey | MEJYXFHCRXAUIL-UHFFFAOYSA-N |

| SMILES | CN(CC(=O)O)C(=N)N.O |

| EC Number | 611-954-8 |

| PubChem CID | 80116 |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

| Property | Value |

| Molecular Formula | C₄H₉N₃O₂·H₂O |

| Molecular Weight | 149.15 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 296-297 °C (decomposition) |

| Solubility in Water | 17 g/L |

| pKa | <3.98 |

| pKb | 11.02 at 25 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of this compound.

Synthesis of this compound

The following protocol is based on the reaction of sarcosine (B1681465) and cyanamide (B42294) in an aqueous solution.[2][3]

Materials:

-

Sarcosine (N-methylglycine)

-

Cyanamide

-

Sodium Chloride (NaCl)

-

Concentrated Ammonium (B1175870) Hydroxide (NH₄OH)

-

Distilled Water

Equipment:

-

10 mL Round Bottom Flask

-

10 mL Erlenmeyer Flask

-

Stir bar and magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

In the 10 mL round bottom flask, dissolve 0.232 g of sarcosine in 0.5 mL of distilled water with a stir bar.

-

Add 0.152 g of sodium chloride to the sarcosine solution and stir until dissolved.

-

In the 10 mL Erlenmeyer flask, dissolve 0.206 g of cyanamide in 0.13 mL of distilled water.

-

To the cyanamide solution, add one drop of concentrated ammonium hydroxide.

-

Add the cyanamide solution to the sarcosine solution and stir the reaction mixture for one hour at room temperature.

-

Allow the mixture to stand at room temperature for one week to allow for the crystallization of crude this compound.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from water.[3][4]

Materials:

-

Crude this compound

-

Distilled Water

Equipment:

-

Beaker

-

Hot plate

-

Vacuum filtration apparatus

Procedure:

-

Transfer the crude this compound to a beaker.

-

Add a minimal amount of boiling distilled water to dissolve the crude product completely. A common ratio is approximately 3.6 mL of water per gram of crude product.[3]

-

Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

-

For enhanced crystallization, the solution can be placed in an ice-water bath after reaching room temperature.[5]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Air dry the purified crystals.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantitative analysis of this compound in a sample, such as a dietary supplement powder.[1][6]

Materials:

-

This compound standard (>99% purity)

-

Sodium dihydrogen phosphate (B84403)

-

Ammonia (B1221849) water

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Procedure:

-

Mobile Phase Preparation: Prepare a 10 mmol/L sodium dihydrogen phosphate solution in water. Adjust the pH to 10.5 with ammonia water.

-

Standard Solution Preparation:

-

Prepare a stock solution of 1 mg/mL this compound in the mobile phase.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.204 to 1.02 mg/mL.[1]

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample powder and dissolve it in water to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the HPLC flow rate to 0.8 mL/min.

-

Set the UV detection wavelength to 220 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve generated from the working standard solutions.

-

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways involving creatinine and the experimental workflow for its synthesis and purification are provided below.

Caption: Workflow for the synthesis and purification of this compound.

Caption: The biosynthetic pathway of creatine.

Caption: The reversible reaction catalyzed by creatine kinase.

References

Spectroscopic Characterization of Creatinine Monohydrate: A Technical Guide

Introduction

Creatinine (B1669602) monohydrate (C₄H₉N₃O₂·H₂O) is a crystalline form of creatine (B1669601), a naturally occurring compound pivotal to energy metabolism in muscle and brain tissues.[1] As a widely used nutritional supplement, its purity, stability, and structural integrity are of paramount importance.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide powerful, non-destructive means to characterize its molecular structure and confirm its identity. This guide offers an in-depth overview of these methods for the analysis of creatinine monohydrate, complete with experimental protocols, data interpretation, and standardized workflows for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[3] For this compound, ¹H (proton) and ¹³C NMR are used to identify the chemical environments of the hydrogen and carbon atoms, respectively, confirming the compound's structural backbone.[4]

Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[5] D₂O is often preferred due to the sample's solubility.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to provide a reference peak at 0 ppm.[6]

-

Filtration: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[5]

-

Spectrometer Setup: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Set the appropriate experimental parameters for ¹H and ¹³C NMR. This includes setting the number of scans, pulse width, and acquisition time. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

-

Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to obtain the final NMR spectrum.

Data Presentation: NMR Spectroscopy

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shifts for this compound in D₂O.

| Signal | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| 1 | ~3.02 | Singlet | N-CH ₃ (Methyl group) |

| 2 | ~3.92 | Singlet | N-CH ₂-COOH (Methylene group) |

Data sourced from the Human Metabolome Database and Biological Magnetic Resonance Bank.[7][8]

Table 2: ¹³C NMR Chemical Shifts for this compound.

| Signal | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| 1 | ~39.6 | N-C H₃ (Methyl carbon) |

| 2 | ~56.5 | N-C H₂-COOH (Methylene carbon) |

| 3 | ~159.8 | N-C (=N)N (Guanidinium carbon) |

| 4 | ~177.4 | C OOH (Carboxyl carbon) |

Data sourced from the Biological Magnetic Resonance Bank.[7][8][9]

Mandatory Visualization: NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum provides a "molecular fingerprint," allowing for the identification of functional groups present in the compound. For this compound, key functional groups include N-H, C=O (carboxyl), C-N, and O-H (from the water of hydration).[10]

Experimental Protocol: IR Spectroscopy

For solid samples like this compound, several preparation techniques can be used.[11] The KBr pellet method is common.

-

Sample Grinding: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder into a pellet press. Apply high pressure (several tons) to form a thin, transparent, or translucent KBr pellet.[12]

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands (peaks) and assign them to the corresponding functional group vibrations.

Data Presentation: IR Spectroscopy

Table 3: Key IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| ~3400-3000 | Broad/Medium | O-H Stretch | Water of hydration |

| ~3300-3100 | Medium | N-H Stretch | Amine/Imine groups |

| ~1690-1650 | Strong | C=O Stretch | Carboxylic acid |

| ~1600 | Medium | N-H Bend | Amine groups |

| ~1405 | Medium | C-N Stretch | Guanidinium group |

| ~1305 | Medium | CH₂ Wag | Methylene group |

Characteristic peaks identified from spectral data.[1][13][14]

Mandatory Visualization: IR Experimental Workflow

Caption: Workflow for IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for quantifying compounds containing chromophores (light-absorbing groups), such as double bonds or lone pairs of electrons.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest. Deionized water is a suitable solvent for this compound.[15]

-

Stock Solution: Prepare an accurate stock solution of this compound in the chosen solvent.

-

Serial Dilutions: Prepare a series of standard solutions with known, decreasing concentrations from the stock solution.[16]

-

Spectrometer Blank: Fill a quartz cuvette with the solvent (e.g., deionized water) and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.[17]

-

Sample Measurement: Measure the absorbance of each standard solution, starting from the most dilute. Rinse the cuvette with the next solution before filling. Scan across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[18]

-

Analysis: The λmax provides qualitative information. For quantitative analysis, a calibration curve can be constructed by plotting absorbance vs. concentration.

Data Presentation: UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Data for Creatinine.

| Parameter | Value | Solvent |

|---|---|---|

| λmax | ~220 nm | Water |

Note: Creatinine has a λmax of ~230 nm. The related compound creatine, from which this compound is derived, shows a maximum peak around 220 nm.[19][20] For quantification, a specific wavelength like 205 nm has also been utilized.[18][21]

Mandatory Visualization: UV-Vis Experimental Workflow

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

- 1. Creatine Monohydrate | C4H11N3O3 | CID 80116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of creatine monohydrate using near-infrared spectroscopy and hyperspectral imaging combined with multi-model fusion and data fusion strategies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000950 Creatine at BMRB [bmrb.io]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. webassign.net [webassign.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Creatine monohydrate(6020-87-7) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric and chromatographic analysis of creatine:creatinine crystals in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Creatinine [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Decomposition Analysis of Creatinine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal decomposition of creatinine (B1669602) monohydrate, a subject of interest in pharmaceutical sciences and material characterization. Due to the limited availability of data on pure creatinine monohydrate, this document focuses on the thermal analysis of creatininium hydrogen oxalate (B1200264) monohydrate as a representative compound. This guide summarizes key quantitative data from thermal analyses, outlines detailed experimental protocols, and presents visual representations of the decomposition process and experimental workflow to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Creatinine, a bicyclic derivative of creatine (B1669601), is a significant metabolite in muscle metabolism. While the thermal properties of creatine monohydrate are well-documented, leading to its conversion to creatinine at elevated temperatures, the thermal behavior of this compound itself is less explored. The formation of hydrated salts of creatinine, such as creatininium hydrogen oxalate monohydrate, provides a valuable model for studying its thermal stability and decomposition pathways. Understanding these characteristics is crucial for the development of stable pharmaceutical formulations and for predicting the behavior of creatinine under various processing and storage conditions. This guide focuses on the data available for creatininium hydrogen oxalate monohydrate to infer the thermal properties of a hydrated creatinine compound.

Thermal Decomposition Profile

The thermal decomposition of creatininium hydrogen oxalate monohydrate proceeds in distinct stages, as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process involves an initial dehydration step followed by the decomposition of the oxalate moiety and subsequently the creatinine molecule.

Data Presentation

The quantitative data gathered from the thermal analysis of creatininium hydrogen oxalate monohydrate is summarized in the tables below for clarity and comparative analysis.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Corresponding Moiety Loss |

| 1: Dehydration | 28 - 150 | ~7.8 | H₂O |

| 2: Oxalate Decomposition | 150 - 300 | ~31.3 | C₂H₂O₄ |

| 3: Creatinine Decomposition | 300 - 600 | ~60.9 | C₄H₇N₃O |

Table 2: Summary of Differential Thermal Analysis (DTA) Data

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| Endotherm 1 | ~140 | Endothermic | Dehydration |

| Exotherm 1 | ~250 | Exothermic | Oxalate Decomposition |

| Exotherm 2 | ~450 | Exothermic | Creatinine Decomposition |

Experimental Protocols

The following sections detail the methodologies employed for the thermal analysis of creatininium hydrogen oxalate monohydrate.

Synthesis of Creatininium Hydrogen Oxalate Monohydrate

Single crystals of creatininium hydrogen oxalate monohydrate can be grown from an aqueous solution containing equimolar concentrations of creatinine and oxalic acid. The solution is allowed to slowly evaporate at ambient temperature, yielding needle-shaped, transparent crystals.[1]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A powder sample of creatininium hydrogen oxalate monohydrate is subjected to TGA and DTA. The analysis is typically performed in a static air atmosphere over a temperature range of 28°C to 600°C. A constant heating rate of 25°C per minute is applied to the sample.[1] Alumina or platinum crucibles are commonly used to hold the sample. The TGA instrument measures the change in mass of the sample as a function of temperature, while the DTA instrument measures the temperature difference between the sample and a reference material.

Visualization of Processes and Workflows

To further elucidate the thermal decomposition pathway and the experimental setup, the following diagrams are provided.

Conclusion

The thermal decomposition of creatininium hydrogen oxalate monohydrate serves as a viable model for understanding the thermal stability of hydrated creatinine compounds. The analysis reveals a multi-step degradation process beginning with dehydration, followed by the decomposition of the oxalate and finally the creatinine molecule. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals engaged in the study of creatinine and its derivatives. Further research into the thermal properties of pure this compound is warranted to provide a more complete picture of its behavior under thermal stress.

References

Quantum Mechanical Insights into the Structure of Creatinine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of creatinine (B1669602) monohydrate, a compound of significant interest in clinical chemistry and pharmaceutical sciences. By integrating experimental crystallographic data with quantum mechanical calculations, this document offers a comprehensive understanding of the molecule's three-dimensional arrangement, bonding characteristics, and the computational methodologies employed for its structural elucidation.

Introduction to Creatinine Monohydrate

Creatinine, a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle tissue, is a key biomarker for assessing renal function. In its solid state, it often crystallizes with a single water molecule, forming this compound. The precise knowledge of its molecular structure is fundamental for understanding its physicochemical properties, which in turn influences its behavior in biological systems and its formulation in pharmaceutical preparations. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework to complement experimental findings from X-ray crystallography, offering detailed insights into the electronic structure and optimized geometry of the molecule.

Experimental Determination of Crystal Structure

The crystal structure of this compound has been experimentally determined and refined using single-crystal X-ray diffraction.[1][2][3] This technique provides precise atomic coordinates within the crystal lattice, revealing the molecule's conformation and the hydrogen bonding network that stabilizes the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental protocol for the determination of the crystal structure of this compound involves the following steps:

-

Crystal Growth: Single crystals of this compound are grown from an aqueous solution by slow evaporation.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at various angles, is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction intensities.

The experimentally determined crystal structure serves as a crucial reference for validation of the theoretical calculations. The crystal system for this compound is monoclinic, with the space group P21/c.[3]

Quantum Mechanical Calculations of Molecular Structure

Quantum mechanical calculations, specifically DFT, have been employed to theoretically determine the optimized geometry of creatinine and related molecules.[4] These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase or, with appropriate models, in the solid state.

Computational Protocol: Density Functional Theory (DFT)

The geometry of creatinine has been optimized using DFT calculations, and a similar methodology can be applied to this compound. A representative computational protocol is as follows:

-

Initial Structure: The starting molecular geometry is typically taken from the experimental X-ray diffraction data.

-

Computational Method: The geometry optimization is performed using a DFT functional, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A suitable basis set, such as 6-311+G(d,p), is chosen to describe the atomic orbitals. This basis set includes polarization and diffuse functions, which are important for accurately describing the electronic distribution and intermolecular interactions.

-

Software: The calculations are performed using a quantum chemistry software package like Gaussian, ORCA, or VASP.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive optimization steps fall below predefined convergence thresholds.

The following diagram illustrates the typical workflow for a DFT-based geometry optimization of this compound.

Tabulated Structural Data

Table 1: Calculated Bond Lengths (Å) for Creatinine

| Bond | Calculated Length (Å) |

| C1-N2 | 1.345 |

| N2-C3 | 1.401 |

| C3-N4 | 1.398 |

| N4-C5 | 1.350 |

| C5-C1 | 1.489 |

| C5-O6 | 1.223 |

| N4-C7 | 1.465 |

| C1-N8 | 1.321 |

| C7-C9 | 1.530 |

| C9-O10 | 1.260 |

| C9-O11 | 1.260 |

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 2: Calculated Bond Angles (°) for Creatinine

| Angle | Calculated Angle (°) |

| N2-C1-N8 | 121.5 |